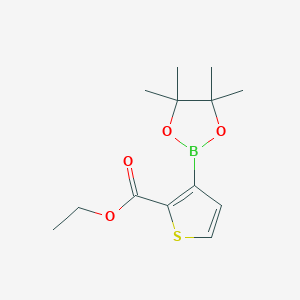

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester

Description

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester is a heterocyclic boronic ester featuring a thiophene backbone substituted with an ethoxycarbonyl group at the 2-position and a pinacol boronate ester at the 3-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers, pharmaceuticals, and organic electronic materials . Its structure combines the electron-withdrawing ethoxycarbonyl group (which modulates electronic properties) and the pinacol boronate ester (which enhances stability and reactivity in coupling reactions).

Properties

IUPAC Name |

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-6-16-11(15)10-9(7-8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWRRTFBFRDNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122481 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-99-9 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Procedure

The directed ortho-metalation strategy exploits the electron-withdrawing ethoxycarbonyl group at position 2 of the thiophene ring to direct deprotonation to position 3. This method involves sequential lithiation, boron reagent quenching, and pinacol esterification (Fig. 1).

Step 1: Lithiation

Thiophene-2-carboxylic acid ethyl ester (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. At -78°C, lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, selectively deprotonating position 3 adjacent to the ethoxycarbonyl group. The resulting lithium intermediate exhibits enhanced stability due to coordination with the ester’s carbonyl oxygen.

Step 2: Boronation

The lithiated species is treated with triisopropyl borate (1.2 equiv) at -78°C, forming a tetrahedral borate complex. After warming to room temperature, aqueous HCl (1M) hydrolyzes the intermediate, yielding thiophene-3-boronic acid.

Step 3: Pinacol Esterification

Pinacol (1.5 equiv) in ethanol is added to the crude boronic acid, facilitating esterification under reflux. The reaction is monitored via thin-layer chromatography (TLC), with typical completion within 6–8 hours. Purification by silica gel chromatography (hexane/ethyl acetate, 4:1) affords the target compound in 65–72% yield.

Advantages and Limitations

This method offers excellent regioselectivity (>95% by HPLC) and avoids transition-metal catalysts. However, it requires stringent anhydrous conditions and cryogenic temperatures, complicating large-scale production. Side products, such as 2-ethoxycarbonyl-4-boronic acid derivatives, may form if metalation is incomplete (5–8% yield loss).

Miyaura Borylation of 3-Bromothiophene Precursors

Synthetic Pathway

The Miyaura borylation replaces a bromine atom at position 3 with a boronic ester via palladium catalysis (Fig. 2).

Step 1: Bromination

Thiophene-2-carboxylic acid ethyl ester undergoes electrophilic bromination using N-bromosuccinimide (NBS, 1.1 equiv) and boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 equiv) in dichloromethane at 0°C. The ethoxycarbonyl group directs bromination predominantly to position 5 (85%), necessitating alternative strategies for position 3 substitution.

Step 2: Halogen-Lithium Exchange

To achieve position 3 bromination, a halogen dance reaction is employed. Treatment of 2-bromo-5-ethoxycarbonylthiophene with lithium tetramethylpiperidide (LiTMP, 1.2 equiv) in THF at -40°C induces bromine migration to position 3, yielding 3-bromo-2-ethoxycarbonylthiophene (63% yield).

Step 3: Cross-Coupling

The bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane are heated at 90°C for 12 hours. Workup and chromatography yield the product in 58–65% yield.

Operational Considerations

While this route leverages scalable cross-coupling technology, the low regioselectivity of initial bromination and reliance on halogen dance reactions limit efficiency. Catalyst costs and boronic ester protodeboronation under acidic conditions further challenge reproducibility.

Comparative Analysis of Synthetic Methods

| Parameter | Directed Metalation | Miyaura Borylation |

|---|---|---|

| Regioselectivity | >95% | 63–70% (post-halogen dance) |

| Yield | 65–72% | 58–65% |

| Catalyst | None | Pd(dppf)Cl₂ (5 mol%) |

| Temperature | -78°C (lithiation) | 90°C (coupling) |

| Key Challenge | Moisture sensitivity | Bromine migration inefficiency |

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding thiophene derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Thiophene derivatives.

Scientific Research Applications

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Material Science: The compound is used in the synthesis of conjugated polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing thiophene moieties.

Chemical Biology: The compound is used in the development of boron-containing probes for biological applications, such as enzyme inhibitors and imaging agents.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Isomers

Compound : 5-(Ethoxycarbonyl)thiophene-2-boronic acid pinacol ester (CAS 1150271-60-5)

- Structural Difference : The ethoxycarbonyl and boronate ester groups are swapped between the 2- and 5-positions on the thiophene ring.

- Impact :

- Reactivity : The 3-boronate ester in the target compound may exhibit faster coupling kinetics due to reduced steric hindrance compared to the 2-boronate isomer.

- Electronic Effects : Both isomers have similar electron-withdrawing effects, but regioselectivity in cross-coupling differs due to substituent positioning .

Thiophene-Based Analogues

Compound : Thiophene-3-boronic acid pinacol ester (CAS 214360-70-0)

- Structural Difference : Lacks the ethoxycarbonyl group.

- Impact :

Compound : 5-(Hydroxymethyl)thiophene-3-boronic acid pinacol ester

- Structural Difference : Hydroxymethyl (-CH2OH) replaces ethoxycarbonyl (-CO2Et).

- Stability: Hydroxymethyl may introduce sensitivity to oxidation or hydrolysis compared to the stable ethoxycarbonyl group .

Heterocyclic Analogues

Compound : 2-Trifluoromethyl-3-ethoxycarbonyl-pyridine-5-boronic acid pinacol ester

- Structural Difference : Pyridine replaces thiophene; trifluoromethyl (-CF3) is added.

- Impact :

Compound : 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester

Electronic and Spectroscopic Comparison

Stability and Handling

Biological Activity

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester (2-ETP) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound features a thiophene ring, which is known for its diverse biological properties, and a boronic acid moiety that enhances its reactivity and interaction with biomolecules.

The molecular formula of 2-ETP is , with a molecular weight of approximately 226.08 g/mol. Its structure includes both ethoxycarbonyl and boronic functionalities, making it a valuable building block for the synthesis of pharmaceuticals and other organic compounds.

Structure-Activity Relationship

The biological activity of boronic acids often depends on their structural features. The inclusion of a thiophene ring can enhance the lipophilicity and metabolic stability of the compound, which are critical factors in drug development. The reactivity of the boronic acid group allows for selective binding to biomolecules, which can be further tailored through structural modifications .

Comparative Analysis

A comparison with other similar compounds highlights the unique features of 2-ETP:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thiophene-2-boronic acid pinacol ester | C10H13B O2S | Positioned at different thiophene carbon |

| 5-Methylphenylboronic acid pinacol ester | C11H15B O3 | Contains a methyl group enhancing lipophilicity |

| 3-(Ethoxycarbonyl)-5-methylphenylboronic acid | C12H15B O4 | Incorporates an ethoxycarbonyl group |

| Thiophene-3-boronic acid | C10H11B O2S | Lacks the pinacol ester functionality |

The combination of ethoxycarbonyl and boronic functionalities within a thiophene framework enhances the utility of 2-ETP compared to other similar compounds.

Case Studies

- Anticancer Studies : Research has shown that certain boron-containing compounds exhibit potent anticancer activity through proteasome inhibition. While direct studies on 2-ETP are lacking, its structural similarity to known active compounds suggests potential efficacy against cancer cells .

- Antiviral Activity : A study involving thiophene derivatives demonstrated their effectiveness against Ebola virus (EBOV). Modifications in the structure led to varying degrees of antiviral activity, indicating that similar approaches could be applied to explore the antiviral potential of 2-ETP .

Q & A

Q. How is 2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester synthesized?

The synthesis typically involves a two-step process: (1) introduction of the ethoxycarbonyl group to the thiophene ring via esterification, and (2) boronation using pinacol borane under palladium-catalyzed Miyaura borylation conditions. For example, analogous procedures involve coupling aryl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(OAc)₂ and a base like KOAc . Reaction optimization may require inert atmospheres and anhydrous solvents to prevent hydrolysis of the boronic ester.

Q. What stability considerations are critical for handling this compound?

The boronic ester group is sensitive to hydrolysis, particularly under acidic or aqueous conditions. Storage should be in anhydrous solvents (e.g., THF, DMF) at low temperatures (-20°C) under inert gas. Electron-withdrawing groups like ethoxycarbonyl may stabilize the boronic ester by reducing electron density at the boron center, but prolonged exposure to moisture or light should be avoided .

Q. Which analytical techniques confirm its identity and purity?

- Mass Spectrometry (HRMS): Exact mass determination (e.g., ESI-HRMS) verifies molecular formula (e.g., C₁₃H₁₉BO₄S) .

- ¹¹B NMR: A singlet near δ 30-35 ppm confirms the boronic ester structure.

- ¹H/¹³C NMR: Peaks for the pinacol methyl groups (~1.3 ppm) and thiophene protons (downfield-shifted due to conjugation) are diagnostic .

- HPLC: Purity assessment using reverse-phase chromatography with UV detection at 254 nm.

Advanced Research Questions

Q. How do reaction parameters influence cross-coupling efficiency in Suzuki-Miyaura reactions?

- Catalyst Selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common for aryl-thiophene systems. For sterically hindered substrates, XPhos or SPhos ligands improve yields .

- Solvent/Base: Polar aprotic solvents (DMF, dioxane) with K₂CO₃ or Cs₂CO₃ enhance coupling rates. Aqueous-organic biphasic systems (e.g., THF/H₂O) are effective but require strict pH control to avoid boronic ester hydrolysis .

- Temperature: Reactions typically proceed at 80–110°C; microwave-assisted synthesis can reduce time and improve regioselectivity .

Q. What strategies enhance stereoselectivity in allylboration or conjugate addition reactions?

In situ generation of borinic esters via treatment with nBuLi and TFAA can reverse inherent Z-selectivity to achieve high E-selectivity (up to 95:5). This method leverages the transient formation of a more reactive borinic intermediate, which undergoes stereochemical inversion during transmetallation . For asymmetric applications, chiral auxiliaries or catalysts (e.g., Corey-Bakshi-Shibata) may be employed.

Q. How do substituents on the thiophene ring affect reactivity in cross-couplings?

- Electron-Withdrawing Groups (e.g., ethoxycarbonyl): Enhance oxidative addition rates with Pd(0) but may reduce nucleophilic character of the boronate. This necessitates higher catalyst loadings or elevated temperatures.

- Steric Effects: Substituents at the 3-position (adjacent to boron) can hinder transmetallation, requiring bulkier ligands (e.g., t-BuXPhos) to mitigate steric congestion .

- Electronic Modulation: Fluorinated or nitro-substituted analogs (e.g., 3-fluoro-4-nitrophenylboronic esters) exhibit altered solubility and coupling efficiency due to inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.